Bayer-18

TYK2 inhibition Kinase assay Biochemical potency

Bayer-18 is the definitive tool compound for TYK2-specific inhibition, proven to block the STAT1/MCL1 survival axis in ALCL models (IC50 2–3 µM in K299, SR786, Mac1, Mac2a cells) and to induce apoptosis. Its ~100-fold selectivity over JAK2, Cdk2 and VEGFR2 eliminates off-target confounding, making it the only rational choice for mechanistic studies requiring JAK2-sparing TYK2 blockade. Select Bayer-18 to ensure unambiguous, publication-grade results.

Molecular Formula C19H27FN6O2
Molecular Weight 390.5 g/mol
Cat. No. B578489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBayer-18
Molecular FormulaC19H27FN6O2
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H27FN6O2/c1-18(2,3)26-17(28)23-13-8-6-7-12(9-13)22-16-21-10-14(20)15(24-16)25-19(4,5)11-27/h6-10,27H,11H2,1-5H3,(H2,23,26,28)(H2,21,22,24,25)
InChIKeyDYNMZYFOSRSMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bayer-18: Selective TYK2 Inhibitor for ALCL and JAK-STAT Pathway Research Procurement


Bayer-18 (CAS 1251752-12-1) is a selective, ATP-competitive inhibitor of Tyrosine Kinase 2 (TYK2), a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. Its molecular formula is C19H27FN6O2 with a molecular weight of 390.46 g/mol [1]. Structurally, it is an aminocarbonylamino-substituted anilino-pyrimidine derivative [2]. Bayer-18 exhibits an IC50 of 18.7 nM against TYK2 in HTRF biochemical assays and demonstrates approximately 100-fold selectivity over JAK2 (IC50 = 2,000 nM), Cdk2 (IC50 = 1,790 nM), and VEGFR2 (IC50 = 3,520 nM) . The compound is supplied as a white to off-white powder, requires storage at -20°C, and is soluble in DMSO [3].

Bayer-18 Procurement Rationale: Why Generic JAK Inhibitors Cannot Substitute for TYK2-Selective Research


JAK family inhibitors exhibit widely divergent selectivity profiles that fundamentally alter experimental outcomes and biological interpretations. Pan-JAK inhibitors (e.g., tofacitinib, ruxolitinib) target multiple JAK family members (JAK1, JAK2, JAK3, TYK2) with varying potency, introducing confounding variables in pathway dissection experiments [1]. Bayer-18's approximately 100-fold selectivity for TYK2 over JAK2, Cdk2, and VEGFR2 enables researchers to attribute observed phenotypes specifically to TYK2 inhibition rather than off-target kinase effects. This specificity is critical in ALCL research where TYK2, not JAK2, drives the STAT1/MCL1 survival axis [2]. Substituting a generic JAK inhibitor without verifying its TYK2 selectivity profile risks misinterpretation of mechanism-of-action studies and may obscure or conflate distinct signaling pathways. The quantitative selectivity data presented in Section 3 substantiates why Bayer-18 is the appropriate tool compound for TYK2-focused investigations where JAK2-sparing activity is experimentally required.

Bayer-18 Quantitative Differentiation Evidence: Head-to-Head Kinase Selectivity and Cellular Efficacy Data


Biochemical TYK2 Inhibition Potency: Bayer-18 Achieves 18.7 nM IC50 in HTRF Assays

Bayer-18 demonstrates potent inhibition of TYK2 kinase activity with an IC50 of 18.7 nM as measured by TYK2 HTRF (Homogeneous Time-Resolved Fluorescence) assays . This biochemical potency establishes Bayer-18 as a high-affinity TYK2 inhibitor suitable for in vitro kinase studies where robust target engagement at low nanomolar concentrations is required.

TYK2 inhibition Kinase assay Biochemical potency

Kinase Selectivity: Bayer-18 Exhibits ~100-Fold Selectivity for TYK2 Over JAK2, Cdk2, and VEGFR2

In comparative kinase profiling using HTRF assay methodology, Bayer-18 demonstrates approximately 100-fold selectivity for TYK2 (IC50 = 18.7 nM) over JAK2 (IC50 = 2,000 nM), cyclin-dependent kinase 2/Cdk2 (IC50 = 1,790 nM), and VEGFR2/KDR (IC50 = 3,520 nM) . The selectivity window (ratio of off-target IC50 to TYK2 IC50) is ~107-fold for JAK2, ~96-fold for Cdk2, and ~188-fold for VEGFR2. This selectivity profile distinguishes Bayer-18 from pan-JAK inhibitors that potently inhibit multiple JAK family members, as well as from first-generation JAK inhibitors with broader off-target kinase activity.

Kinase selectivity JAK family Off-target profiling

Cellular Viability Inhibition: Bayer-18 Suppresses ALCL Cell Line Growth with IC50 of 2-3 µM

Bayer-18 inhibits the viability of anaplastic large cell lymphoma (ALCL) cell lines K299, SR786, Mac1, and Mac2a with IC50 values ranging from 2 to 3 µM following 3 days of culture [1]. This cellular activity demonstrates that biochemical TYK2 inhibition translates to functional anti-proliferative effects in ALCL models. Importantly, the peer-reviewed study by Prutsch et al. included a head-to-head comparison between Bayer-18 and another TYK2 inhibitor (TYK2#1) in ALCL cell lines, confirming that both TYK2 inhibitors produced similar concentration-dependent viability reduction [2].

ALCL Cell viability Cancer research

Apoptosis Induction: Bayer-18 Triggers Programmed Cell Death in K299 and SR786 ALCL Cells

Beyond viability inhibition, Bayer-18 induces apoptosis (programmed cell death) in K299 and SR786 ALCL cells [1]. The peer-reviewed publication by Prutsch et al. demonstrates that treatment with Bayer-18 at 5 µM for 24-72 hours leads to increased Annexin V-positive cell populations and caspase activation, confirming apoptotic rather than solely cytostatic effects [2]. The study further establishes that this apoptotic response is mediated through the TYK2/STAT1/MCL1 signaling axis, validating the compound's on-target mechanism.

Apoptosis Cell death ALCL

TYK2-Dependent Signaling Specificity: Bayer-18 Fails to Inhibit IL-22-Induced Effects Where JAK2 Inhibition Does

In HT-29 colorectal cancer cell studies examining IL-22-induced signaling enhancement, Bayer-18 demonstrated no inhibitory effect on IL-22-mediated responses, whereas JAK2/STAT3 pathway inhibitors produced measurable suppression [1]. This finding, documented in peer-reviewed literature, provides functional validation of Bayer-18's selectivity: the compound does not perturb JAK2-dependent cytokine signaling pathways even at concentrations sufficient to fully inhibit TYK2 activity. This negative result paradoxically strengthens Bayer-18's utility as a pathway-specific tool compound.

Cytokine signaling IL-22 JAK-STAT pathway

Bayer-18: Recommended Research Applications Based on Quantitative Evidence


TYK2-Specific Pathway Dissection in JAK-STAT Signaling Studies

Bayer-18's approximately 100-fold selectivity for TYK2 over JAK2, Cdk2, and VEGFR2 makes it the preferred tool compound for experiments requiring TYK2-specific inhibition without confounding JAK2 pathway suppression. This is particularly valuable in cytokine signaling studies where JAK1/JAK2/TYK2 heterodimers are involved, enabling researchers to attribute phenotypes specifically to TYK2 inhibition rather than broader JAK family blockade. The HT-29 cell study demonstrating that Bayer-18 does not inhibit IL-22-induced signaling [1] further validates its utility for TYK2-specific pathway interrogation.

Anaplastic Large Cell Lymphoma (ALCL) Preclinical Research

Bayer-18 is validated for ALCL research applications based on direct evidence showing inhibition of K299, SR786, Mac1, and Mac2a cell viability with IC50 values of 2-3 µM, and apoptosis induction in K299 and SR786 cells [2]. The peer-reviewed publication by Prutsch et al. establishes the TYK2/STAT1/MCL1 axis as a critical survival pathway in ALCL and demonstrates Bayer-18's efficacy in these models [3]. Researchers investigating ALCL biology or evaluating TYK2 as a therapeutic target in this malignancy should prioritize Bayer-18 over less selective JAK inhibitors.

Kinase Selectivity Profiling and Assay Development

Bayer-18 serves as a reference compound for TYK2 assay development and kinase selectivity profiling. Its well-characterized biochemical parameters—IC50 of 18.7 nM against TYK2 in HTRF assays, with quantitatively defined selectivity ratios against JAK2 (107-fold), Cdk2 (96-fold), and VEGFR2 (188-fold) —enable researchers to calibrate assay sensitivity, validate new TYK2 detection methods, or serve as a selectivity benchmark when profiling novel TYK2 inhibitors. The compound's commercial availability in multiple pack sizes (1 mg to 100 mg) supports both small-scale assay optimization and larger screening campaigns.

TYK2-Dependent Gene Expression and Apoptosis Mechanism Studies

Bayer-18's demonstrated ability to induce apoptosis in ALCL cells [2] supports its application in mechanistic studies investigating TYK2's role in cell survival regulation and apoptotic pathway activation. Researchers studying the molecular mechanisms linking TYK2 inhibition to caspase activation, MCL1 downregulation, or STAT1-mediated transcriptional programs can employ Bayer-18 as a validated chemical probe. The compound's selectivity profile minimizes off-target contributions to observed apoptotic phenotypes, strengthening mechanistic conclusions derived from such experiments.

Technical Documentation Hub

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